![molecular formula C3H5N3O B3017433 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 4114-43-6](/img/structure/B3017433.png)
4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one
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Overview
Description
4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one involves various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Another efficient strategy for constructing 3H-1,2,4-triazol-3-ones involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Molecular Structure Analysis
The molecular structure of 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one is unique and has properties that make it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . The structure consists of two fused five-membered triazole rings .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one are complex and involve multiple steps. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds, including 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have demonstrated significant antimicrobial properties. Researchers have explored their efficacy against bacteria, fungi, and protozoa. These compounds can potentially serve as novel antimicrobial agents in the fight against infectious diseases .
Antioxidant Potential
4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The compound’s ability to scavenge reactive oxygen species makes it relevant for potential therapeutic applications .
Chemical Reagent Synthesis
Researchers use 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one as an intermediate in the synthesis of various chemical reagents. Its unique structure allows for diverse functionalization, making it valuable for creating new compounds in the laboratory .
Drug Development
The imidazole core of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a synthon for designing novel drugs. Derivatives of this compound exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. Commercially available drugs containing a 1,3-diazole ring owe their pharmacological properties to this core structure .
Antihelmintic Activity
Studies have explored the antihelmintic (anti-parasitic) potential of imidazole derivatives, including 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. These compounds may offer therapeutic options for combating parasitic infections .
Chemotherapy and AMR (Antimicrobial Resistance)
Given the rising challenges posed by antimicrobial resistance, novel drug development remains critical. Imidazole-containing compounds continue to be investigated for their chemotherapeutic potential. Researchers aim to develop drugs that overcome AMR issues, and 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one contributes to this endeavor .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities . They are used in various applications such as antimicrobial, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that azoles, a class of compounds that includes 1,2,4-triazoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
One study suggests that the presence of oxygen, nitrogen, and sulfur in the structure of sulfonates containing 4,5-dihydro-1h-1,2,4-triazol-5-one moieties increases the likelihood of them being corrosion inhibitors .
properties
IUPAC Name |
4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMTQHLKRQXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
CAS RN |
4114-43-6 |
Source
|
Record name | 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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